molecular formula C15H16ClN3O2 B11398147 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11398147
M. Wt: 305.76 g/mol
InChI Key: AYCYGVCKCZNCJO-UHFFFAOYSA-N
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Description

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of a chlorophenyl group, an oxadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the oxadiazole intermediate.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is typically formed through the reaction of a suitable amine with a carbonyl compound, often under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines from the oxadiazole ring.

    Substitution: Various functionalized derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties

Industry

In industry, the compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidine moiety, potentially reducing its bioactivity.

    1-(Pyrrolidin-1-yl)propan-1-one: Lacks the oxadiazole ring, which may limit its chemical versatility.

    2-Chlorophenyl-1,2,4-oxadiazole derivatives: Similar in structure but may differ in their pharmacological profiles.

Uniqueness

The combination of the chlorophenyl group, oxadiazole ring, and pyrrolidine moiety in 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one provides a unique scaffold that can be fine-tuned for specific applications. This structural diversity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C15H16ClN3O2/c16-12-6-2-1-5-11(12)15-17-13(21-18-15)7-8-14(20)19-9-3-4-10-19/h1-2,5-6H,3-4,7-10H2

InChI Key

AYCYGVCKCZNCJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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